3-Cyclopentylthiophene

Vue d'ensemble

Description

3-Cyclopentylthiophene is an organic compound with the molecular formula C9H12S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylthiophene can be achieved through several methods. One common approach involves the cyclization of 1-mercapto-3-yn-2-ols with elemental sulfur or sulfur-containing reagents. This reaction typically requires a catalyst such as palladium iodide (PdI2) and an additive like potassium iodide (KI) in a solvent like methanol . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using sulfur reagents and catalysts. The choice of reagents and conditions can be optimized for yield and purity, ensuring efficient production for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyclopentylthiophene undergoes various chemical reactions, including:

Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted thiophenes.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a base like sodium bicarbonate (NaHCO3) are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes.

Applications De Recherche Scientifique

3-Cyclopentylthiophene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Cyclopentylthiophene involves its interaction with molecular targets and pathways. Thiophenes can act as electron donors or acceptors, influencing various biochemical processes. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with other molecules . Specific pathways and targets may vary depending on the application, such as enzyme inhibition in biological systems or charge transport in electronic devices .

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound with a simple five-membered ring containing sulfur.

2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.

3-Methylthiophene: A thiophene derivative with a methyl group at position 3.

Uniqueness: 3-Cyclopentylthiophene is unique due to the presence of a cyclopentyl group at position 3, which can influence its chemical properties and reactivity. This structural modification can enhance its stability and make it suitable for specific applications, such as in the synthesis of specialized polymers or as a precursor for biologically active compounds .

Activité Biologique

3-Cyclopentylthiophene is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

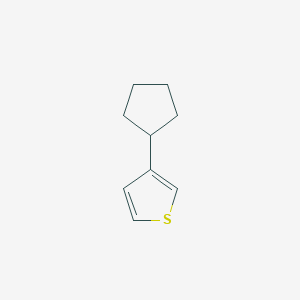

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a cyclopentyl group. Its molecular structure can be represented as follows:

This compound is part of a larger class of thiophenes, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and spasmolytic effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiophene derivatives, including this compound, and evaluated their efficacy against several bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Spasmolytic Activity

The spasmolytic effects of this compound were investigated in isolated smooth muscle preparations. The compound demonstrated significant relaxation of contractions induced by potassium chloride (KCl), indicating its potential as a calcium channel blocker. The effective concentration (EC50) for inducing relaxation was determined to be approximately 10 µM .

Case Study: Evaluation of Spasmolytic Effects

In a controlled study involving isolated rat duodenum, researchers assessed the spasmolytic activity of this compound. The compound was tested alongside known calcium channel blockers to establish its efficacy. The findings revealed that this compound caused a substantial reduction in KCl-induced contractions, supporting its classification as a calcium antagonist.

- Study Design : Isolated rat duodenum preparations were subjected to KCl-induced contractions.

- Results :

- Complete relaxation was observed at concentrations above 10 µM.

- The mechanism was attributed to the blockade of voltage-operated calcium channels.

The biological activity of this compound can be attributed to its ability to interact with calcium channels in smooth muscle cells. By blocking these channels, the compound prevents calcium influx, leading to muscle relaxation. This mechanism is similar to that observed in other thiophene derivatives known for their spasmolytic properties .

Propriétés

IUPAC Name |

3-cyclopentylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-4-8(3-1)9-5-6-10-7-9/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUULRYBCZHFAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364028 | |

| Record name | 3-cyclopentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79428-77-6 | |

| Record name | 3-cyclopentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.